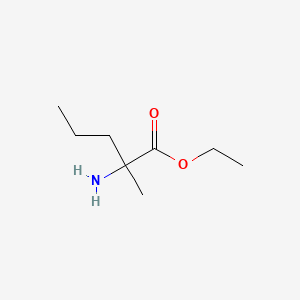

Ethyl 2-amino-2-methylpentanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-6-8(3,9)7(10)11-5-2/h4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWCAYPBZAMAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656251 | |

| Record name | Ethyl 2-methylnorvalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13893-47-5 | |

| Record name | Ethyl 2-methylnorvalinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of Ethyl 2 Amino 2 Methylpentanoate Derivatives

Transformations Involving the Primary Amine Functionality.

The primary amine group in ethyl 2-amino-2-methylpentanoate derivatives is a key site for chemical modifications. Its nucleophilic nature allows it to participate in a variety of reactions, leading to the formation of amides, prodrugs, and various salts.

Amidation and Peptide Bond Formation Reactions.

The primary amine of this compound derivatives can readily react with carboxylic acids or their activated derivatives to form amide bonds. This reaction is fundamental in the synthesis of peptides and other complex organic molecules. The process often involves the use of coupling reagents to facilitate the formation of the amide linkage. acs.org

In peptide synthesis, the amino group of one amino acid derivative, such as this compound, attacks the activated carboxyl group of another amino acid. masterorganicchemistry.com This reaction, when repeated, leads to the formation of polypeptide chains. The use of protecting groups is often necessary to prevent unwanted side reactions at other functional groups present in the molecules. masterorganicchemistry.com For instance, the tert-butyloxycarbonyl (Boc) group is a common protecting group for the amine functionality.

The table below illustrates the key reactants and products in a typical amidation reaction involving an this compound derivative.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound derivative | Activated Carboxylic Acid | N-acylated derivative | Amidation |

| Boc-protected amino acid | This compound derivative | Dipeptide | Peptide Bond Formation |

Formation of Prodrugs and Bioactive Conjugates.

The primary amine functionality of this compound derivatives is a common site for modification to create prodrugs. chemicalbook.comjl-pharms.com Prodrugs are inactive or less active compounds that are converted into their active form in the body. By modifying the amine group, it is possible to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion.

For example, a drug molecule can be conjugated to an this compound derivative through the amine group. nih.gov This can enhance the drug's solubility, stability, or ability to cross cell membranes. Once inside the body, the conjugate is metabolized, releasing the active drug. A notable application is in the development of novel neutral endopeptidase (NEP) inhibitor prodrugs for treating cardiovascular diseases. chemicalbook.comjl-pharms.comlookchem.com

Salt Formation and its Impact on Chemical Behavior.

The basic nature of the primary amine allows it to react with acids to form salts. google.com Salt formation is a common strategy used to improve the physicochemical properties of a compound, such as its solubility, stability, and handling characteristics. For instance, forming a hydrochloride salt can significantly increase the water solubility of an otherwise poorly soluble amine-containing compound. lookchem.comgoogle.com

The formation of a salt can also influence the chemical reactivity of the molecule. By protonating the amine, its nucleophilicity is diminished, which can be useful in preventing unwanted side reactions during subsequent synthetic steps. The choice of the counter-ion in the salt can also have an impact on the compound's properties.

The following table summarizes the impact of salt formation on the properties of this compound derivatives.

| Property | Free Base Form | Salt Form |

| Solubility in Water | Low | High (e.g., as HCl salt) |

| Stability | May be less stable | Generally more stable |

| Handling | Can be oily or low-melting solids | Often crystalline solids |

| Amine Reactivity | Nucleophilic | Non-nucleophilic (protonated) |

Reactions of the Ester Moiety.

The ester group in this compound is another key functional group that can undergo various chemical transformations. These reactions are important for modifying the properties of the molecule or for converting it into other useful compounds.

Hydrolysis to Carboxylic Acids.

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. smolecule.com This reaction is often a crucial step in the synthesis of pharmaceutical compounds, as the carboxylic acid functionality can be important for biological activity or for further chemical modifications.

Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid, in an aqueous solution. Base-catalyzed hydrolysis, or saponification, is usually carried out by treating the ester with a base like sodium hydroxide (B78521) in a mixture of water and an organic solvent.

Transesterification Processes.

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. Transesterification can be used to modify the properties of the molecule, for example, to change its solubility or volatility. It is a key reaction in various industrial applications. smolecule.com

The reaction involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed during the reaction.

Modifications and Functionalization of the Pentanoate Carbon Chain.

The aliphatic backbone of this compound derivatives is amenable to a range of chemical modifications. These transformations enable the introduction of new functionalities and the construction of cyclic systems, thereby expanding the chemical space and potential applications of this class of compounds.

Introduction of Halogen Substituents (e.g., Fluorination).

The incorporation of fluorine into amino acid side chains is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability and binding affinity. researchgate.net In derivatives of 2-amino-2-methylpentanoic acid, fluorination can be achieved through several synthetic routes, targeting different positions on the pentanoate chain.

One prominent method involves the nucleophilic substitution of a suitable leaving group, such as a tosylate, with a fluoride (B91410) source. For instance, in the synthesis of 2-amino-5-fluoro-2-methylpentanoic acid, a derivative of the target compound, a terminal hydroxyl group is first converted to a tosylate. Subsequent treatment with cesium fluoride (CsF) in tert-amyl alcohol at elevated temperatures yields the desired 5-fluoro derivative. nih.gov This reaction, however, can be in competition with intramolecular cyclization, necessitating careful optimization of reaction conditions. nih.gov

Another approach involves the radical functionalization of unsaturated precursors. A study demonstrated the synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-4-methylpentanoate from a precursor containing a double bond at the 4-position of the pentanoate chain. acs.org This transformation was accomplished using a combination of triphenylsilane, an iron catalyst, and a fluorinating agent, N-fluorobenzenesulfonimide (Selectfluor), under radical-generating conditions. acs.org

A photochemical process has also been patented for the fluorination of (S)-leucine ethyl ester, a related structure, to (S)-4-fluoroleucine ethyl ester. google.com This method utilizes a photocatalyst in the presence of a light source and a fluorinating agent, highlighting a modern approach to C-H bond functionalization. google.com

Table 1: Selected Examples of Fluorination Reactions on 2-Amino-2-methylpentanoate Analogues

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| tert-butyl (R,S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-2-methylpentanoate (tosylated) | 5 equiv CsF, tert-amyl alcohol, 100 °C, 1 h | tert-butyl (R,S)-2-((tert-butoxycarbonyl)amino)-5-fluoro-2-methylpentanoate | Not specified, but reaction completion noted | nih.gov |

| Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpent-4-enoate | Fe₂(ox)₃, (Ph)₂SiH₂, NaBH₄, Selectfluor, CH₂Cl₂/H₂O | Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-fluoro-4-methylpentanoate | Not specified | acs.org |

Intramolecular Cyclization Pathways.

Derivatives of this compound bearing appropriate functional groups can undergo intramolecular cyclization to form heterocyclic structures, most notably pyrrolidines. nih.govgoogle.com These reactions are often driven by the formation of stable five-membered rings.

A compelling example of this pathway is observed as a competing reaction during fluorination attempts. When a tert-butyl-protected 2-amino-5-tosyloxypentanoate derivative was treated with tetrabutylammonium (B224687) fluoride (TBAF) in acetonitrile, the primary product was not the expected fluoro compound. Instead, an intramolecular SN2 reaction occurred, where the protected amino group acted as a nucleophile, displacing the tosylate to form di-tert-butyl (R,S)-2-methylpyrrolidine-1,2-dicarboxylate in 86% yield. nih.gov This highlights the kinetic favorability of forming a five-membered ring over the intermolecular fluorination under these specific conditions. nih.gov

The synthesis of pyrrolidin-2-ones from related amino pentanoic acid derivatives further illustrates this cyclization tendency. For example, (3R,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one has been synthesized and characterized, demonstrating that the core amino acid structure can serve as a precursor to lactams, which are valuable synthetic intermediates. google.com These cyclizations typically involve the activation of the carboxylic acid (or ester) moiety and subsequent nucleophilic attack by the amino group.

Table 2: Intramolecular Cyclization of a 2-Amino-2-methylpentanoate Derivative

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| tert-butyl (R,S)-2-((tert-butoxycarbonyl)amino)-2-methyl-5-(tosyloxy)pentanoate | Tetrabutylammonium fluoride (TBAF), acetonitrile, room temperature | di-tert-butyl (R,S)-2-methylpyrrolidine-1,2-dicarboxylate | 86% | nih.gov |

Reactivity of Analogues bearing distinct functionalities (e.g., cyano group reactivity in Michael addition reactions).

The introduction of a cyano group onto the pentanoate backbone of an this compound analogue significantly alters its reactivity. The strong electron-withdrawing nature of the cyano group makes it a key functionality in various organic transformations, particularly in Michael addition reactions. wikipedia.orgchemistrysteps.com

In the context of a Michael reaction, a cyano-functionalized pentanoate derivative can act as either a Michael donor or a Michael acceptor, depending on the position of the cyano group.

If the cyano group is positioned to activate an adjacent methylene (B1212753) or methine proton (e.g., at the C3 or C4 position along with another electron-withdrawing group), the resulting carbanion can act as a potent Michael donor. chemistrysteps.com For example, α-substituted cyanoacetates are widely used as nucleophiles in Michael additions to α,β-unsaturated ketones, forming new carbon-carbon bonds and creating products with a quaternary stereocenter. researchgate.net This principle suggests that a pentanoate derivative appropriately substituted with a cyano group could serve as a nucleophile in conjugate additions.

Conversely, if the cyano group is part of an α,β-unsaturated system within the pentanoate chain (e.g., -CH=C(CN)-), it renders the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate addition, making the molecule a Michael acceptor. masterorganicchemistry.com The cyano group, along with the ester, effectively stabilizes the negative charge that develops in the intermediate enolate. wikipedia.org

While specific examples detailing the Michael addition reactivity of cyano-functionalized this compound are not prevalent in the reviewed literature, the fundamental principles of organic chemistry strongly support this reactivity profile. The synthesis of α,α-disubstituted β-amino acids often starts from cyanoacetate (B8463686) esters, which undergo dialkylation followed by reduction of the nitrile. rsc.org This underscores the utility of the cyano group as a synthetic handle that can be introduced and later transformed.

Advanced Applications As Building Blocks in Chemical Synthesis

Integration into Peptidomimetics and Non-Natural Peptides

The incorporation of non-natural amino acids into peptide chains is a key strategy for developing peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability, bioavailability, and receptor affinity. nih.govumn.edu α,α-disubstituted amino acids (ααAAs), such as Ethyl 2-amino-2-methylpentanoate, are particularly effective in this regard due to their ability to impose conformational constraints on the peptide backbone. chemicalbook.comacs.org

The steric hindrance presented by the two substituents on the α-carbon makes the incorporation of ααAAs into peptide chains challenging compared to standard proteinogenic amino acids. However, several effective strategies have been developed. Standard solution-phase peptide synthesis protocols can be adapted for their inclusion. chim.it For particularly demanding couplings, such as when a sterically congested ααAA is at the N-terminus of a peptide, specialized reagents are often required. nih.gov Coupling reagents like PyAOP ( (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to facilitate the difficult amide bond formation. nih.gov An alternative and highly effective method involves the use of preformed symmetrical anhydrides of the incoming amino acid, which can achieve nearly quantitative yields even in sterically hindered situations. nih.gov

The primary reason for incorporating ααAAs into peptides is to control their secondary structure. chim.itnih.gov The substituents at the α-carbon restrict the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, forcing it to adopt a more defined conformation. nih.gov This is crucial for designing peptides that can mimic specific secondary structures like helices and turns, which are often involved in biological recognition processes. chim.itresearchgate.net

The nature of the alkyl substituents plays a critical role in determining the resulting conformation. While homopeptides of α-methylated ααAAs, like 2-aminoisobutyric acid (Aib), typically form 3(10)-helical structures, the conformation of peptides containing α-ethylated ααAAs, such as this compound, can differ. nih.gov Research indicates that homopeptides of α-ethylated α,α-disubstituted amino acids tend to adopt a fully planar, extended C5-conformation. nih.gov This ability to induce specific, stable secondary structures makes these amino acids powerful tools for creating structural scaffolds in drug design and materials science. chemicalbook.comresearchgate.net

Table 1: Influence of α,α-Disubstituted Amino Acid (ααAA) Type on Peptide Conformation

| ααAA Type | Example | Predominant Conformation | Reference |

|---|---|---|---|

| α-Methylated | 2-Aminoisobutyric acid (Aib) | 3(10)-Helical Structure | nih.gov |

| α-Ethylated | Diethylglycine | Fully Planar C5-Conformation | nih.gov |

The synthesis of β-amino acids, particularly those with substitution at both the C2 (α) and C3 (β) positions (β²,³-amino acids), is of significant interest as these structures are found in bioactive natural products and are used to create novel peptide foldamers. nih.gov One established method for accessing β-amino acids from α-amino acids is the Arndt-Eistert homologation, which involves the Wolff rearrangement of an α-amino acid-derived diazoketone. google.com Another efficient route involves the alkylation of enantiopure N(Boc)-β³-amino nitriles, which are themselves derived from the homologation of α-amino acids. nih.gov This latter method provides access to both syn and anti diastereomers of β²,³-amino acids. nih.gov While direct conversion of this compound to a β²,³-amino acid is not explicitly detailed, these general methodologies for homologating and modifying α-amino acids represent the established pathways for creating such structures. A spontaneous rearrangement of specific cyclic α,α-amino acid esters into β²,³,³-amino acids has also been reported, highlighting that complex intramolecular transformations can provide access to these valuable scaffolds. chemicalbook.comresearchgate.net

Role in the Synthesis of Complex Organic Molecules

Beyond peptidomimetics, this compound and its derivatives are valuable building blocks for constructing a wide array of complex organic molecules, leveraging their unique structural and functional features. nih.gov

The combination of a chiral center, an amino group, and an ester functionality makes derivatives of this compound versatile intermediates in multi-step syntheses. These compounds are used as building blocks for creating more elaborate molecules with potential applications in the pharmaceutical, materials science, and agrochemical industries. csic.estandfonline.com For example, the related compound (2R,4S)-Ethyl 5-(4-bromophenyl)-4-(boc-amino)-2-methylpentanoate is noted for its utility as a building block in the synthesis of complex organic molecules and as a precursor for pharmaceutical compounds. The presence of multiple functional groups allows for sequential, selective modifications, enabling the construction of intricate molecular frameworks.

A highly significant application of a derivative of this compound is its role as a key intermediate in the synthesis of Sacubitril. Specifically, the stereoisomer (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride is a direct precursor to Sacubitril. Sacubitril is a potent neutral endopeptidase (NEP) inhibitor. NEP is an enzyme responsible for breaking down natriuretic peptides, which help regulate blood pressure and cardiovascular function.

Sacubitril is a component of the combination drug LCZ696 (marketed as Entresto), which pairs it with the angiotensin II receptor blocker Valsartan. This dual-action drug has been identified as a critical therapy for reducing the risk of cardiovascular death in patients with heart failure. The synthesis of Sacubitril relies on the precise construction of the (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate intermediate, which provides the core structure and correct stereochemistry necessary for the final drug's activity. This intermediate is also utilized in the development of other novel NEP inhibitor prodrugs for treating hypertension and cardiovascular diseases.

Table 2: Key Molecules in the Synthesis of Sacubitril

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate | Key Intermediate / Precursor | |

| Sacubitril | Active Pharmaceutical Ingredient (NEP Inhibitor) | |

| Valsartan | Angiotensin II Receptor Blocker | |

| LCZ696 (Entresto) | Final Drug Product (Supramolecular Complex) |

Development of Radiolabeled Tracers for Advanced Imaging

The compound this compound serves as a foundational structure for the development of advanced molecular imaging agents. Its derivative, 2-amino-2-methylpentanoic acid, is a key precursor in the synthesis of radiolabeled amino acid analogues for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in oncology. frontiersin.orgvu.nl Malignant tumors often exhibit an increased rate of amino acid metabolism to support their rapid growth, making radiolabeled amino acids effective probes for tumor detection and characterization. frontiersin.orgresearchgate.net

Unlike the most common PET tracer, 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG), amino acid-based tracers can offer superior imaging properties for certain cancers, such as brain tumors. nih.govnih.gov This is because they typically show lower uptake in healthy brain tissue, leading to higher contrast images of gliomas, which have upregulated amino acid transporter systems. nih.govnih.gov Researchers have developed a novel 18F-labeled α,α-disubstituted amino acid tracer, 2-amino-5-[18F]fluoro-2-methylpentanoic acid ([18F]FAMPe), based on the 2-amino-2-methylpentanoic acid scaffold. nih.gov The strategic design of [18F]FAMPe, featuring a longer alkyl side chain, aims to enhance its interaction with specific amino acid transporters, potentially improving its effectiveness as a PET imaging agent for brain tumors. researchgate.netnih.gov

Radiosynthesis of Fluorine-18 Labeled Amino Acid Analogues

The synthesis of radiolabeled tracers like [18F]FAMPe is a critical step in their development for PET imaging. The process involves incorporating a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), into the target molecule. Fluorine-18 is a commonly used radionuclide for PET due to its favorable physical and chemical properties. vu.nl

The radiosynthesis of both the (R)- and (S)-enantiomers of 2-amino-5-[18F]fluoro-2-methylpentanoic acid ([18F]FAMPe) has been successfully developed. nih.gov The process is typically achieved through a two-step sequence starting from a precursor molecule. This method allows for the production of both enantiomers of [18F]FAMPe with good radiochemical yields, ranging from 24% to 52%, and high radiochemical purity, exceeding 99%. nih.gov The ability to produce enantiomerically pure tracers is crucial, as the different stereoisomers (R and S) of an amino acid can exhibit distinct biological activities and imaging characteristics. nih.gov

Recently, novel methods like photocatalyzed radical fluorination using ¹⁸F-F₂ gas have also been explored for synthesizing ¹⁸F-labeled branched-chain amino acids, offering another pathway to produce these imaging agents. snmjournals.org

Table 1: Radiosynthesis Parameters for [¹⁸F]FAMPe

| Parameter | Value | Reference |

|---|---|---|

| Tracer | (R)- and (S)-[¹⁸F]FAMPe | nih.gov |

| Radionuclide | Fluorine-18 | nih.gov |

| Radiochemical Yield | 24–52% | nih.gov |

Investigating Transport Mechanisms of Amino Acid Tracers

A key aspect of developing new amino acid-based PET tracers is understanding how they enter cells. This uptake is mediated by various amino acid transport systems on the cell membrane, which are often overexpressed in cancer cells. frontiersin.orgnih.gov By studying these transport mechanisms, researchers can design tracers that are selectively taken up by tumors.

Studies on [¹⁸F]FAMPe have been conducted to elucidate its transport pathways into glioma cells. nih.gov These investigations often use in vitro cell uptake assays with specific inhibitors for different transport systems. The main systems studied are System L and System A. frontiersin.orgnih.gov System L transporters preferentially carry amino acids with large, neutral side chains and are crucial for transporting substrates across the blood-brain barrier (BBB). nih.govsnmjournals.org System A transporters can concentrate substrates intracellularly, which can lead to higher and more sustained uptake in tumors. nih.gov

In vitro uptake assays using mouse DBT glioma cells have shown that (S)-[¹⁸F]FAMPe enters cells through a combination of transport systems. nih.gov Its uptake is partially inhibited by 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a known inhibitor of the sodium-independent System L. nih.govsnmjournals.org This indicates that System L is one of the pathways for (S)-[¹⁸F]FAMPe uptake. However, the uptake is not significantly affected by N-methyl-α-aminoisobutyric acid (MeAIB), an inhibitor for System A, suggesting that other non-System A transporters, including those that recognize glutamine, are also involved. nih.gov This dual-transporter targeting is a deliberate strategy to leverage the brain accessibility provided by System L and the potential for enhanced tumor-to-background ratios from non-System L transporters. researchgate.netnih.gov

Table 2: In Vitro Uptake Inhibition of (S)-[¹⁸F]FAMPe in DBT Glioma Cells

| Condition | Inhibitor | Transport System Targeted | Relative Uptake (% of control) | Reference |

|---|---|---|---|---|

| Sodium-free | - | Sodium-dependent transporters | ~60% | nih.gov |

| BCH | 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid | System L | ~75% | nih.gov |

| MeAIB | N-methyl-α-aminoisobutyric acid | System A | No significant inhibition | nih.gov |

These findings demonstrate that [¹⁸F]FAMPe is a promising tracer that utilizes multiple transport pathways, which may contribute to its high uptake in tumor models and its potential for effective brain tumor imaging. nih.govnih.gov

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of ethyl 2-amino-2-methylpentanoate, distinct signals corresponding to the different proton environments are expected. The ethyl ester group would exhibit a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃). The protons of the pentanoate chain would show characteristic multiplets. The methyl group at the α-carbon (C2) would appear as a singlet. The amino group protons (-NH₂) typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

For a structurally related compound, tert-butyl (R,S)-2-((tert-butoxycarbonyl)amino)-2-methylpent-4-enoate, the following ¹H NMR signals were reported (CDCl₃): δ 1.41 (s, 9H), 1.44 (s, 9H). google.com This highlights the expected singlet for the α-methyl group, although the other parts of the molecule are different.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂CH₃ (ethyl ester) | ~1.25 | Triplet |

| -OCH₂CH₃ (ethyl ester) | ~4.15 | Quartet |

| -CH₂- (pentanoate chain) | ~1.3-1.6 | Multiplet |

| -CH₃ (pentanoate chain) | ~0.9 | Triplet |

| α-CH₃ | ~1.4 | Singlet |

| -NH₂ | Variable | Broad Singlet |

Note: These are predicted values based on standard chemical shift ranges and data from analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound would complement the ¹H NMR data by providing signals for each unique carbon atom. The carbonyl carbon of the ester group is expected to have the highest chemical shift. The α-carbon, being attached to both the amino and the ester groups, would also be significantly downfield. The carbons of the ethyl group and the pentanoate chain would appear at characteristic upfield positions.

For instance, in a related compound, (S)-Methyl 2-(2-(diethoxyphosphoryl)acetamido)-4-methylpentanoate, the carbonyl carbon appears at δ 173 ppm and the α-carbon at δ 52.35 ppm. nih.gov While the substituents are different, these values provide a general reference for the expected chemical shifts in an amino acid ester backbone.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~175 |

| C2 (α-carbon) | ~60 |

| -OCH₂CH₃ (ethyl ester) | ~61 |

| -CH₂CH₃ (ethyl ester) | ~14 |

| C3 (pentanoate chain) | ~35 |

| C4 (pentanoate chain) | ~20 |

| C5 (pentanoate chain) | ~14 |

| α-CH₃ | ~25 |

Note: These are predicted values based on standard chemical shift ranges and data from analogous compounds.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

¹⁹F NMR is a powerful technique for the characterization of fluorinated organic molecules due to the high sensitivity of the ¹⁹F nucleus and the wide range of chemical shifts. biophysics.orgnih.gov The introduction of fluorine into the side chain of amino acids can significantly influence their chemical and biological properties. lookchem.com In the context of fluorinated derivatives of this compound, ¹⁹F NMR would be crucial for confirming the position and number of fluorine atoms. The chemical shift and coupling constants (J-coupling) with neighboring protons or other fluorine atoms would provide unambiguous structural information. calstate.eduresearchgate.net While specific examples for fluorinated this compound are not documented in the provided search results, the general principles of ¹⁹F NMR would apply. For example, a trifluoromethyl group would appear as a singlet or a multiplet depending on the adjacent atoms. The synthesis of fluorinated amino acids often utilizes chiral Ni(II) complexes to achieve high enantiopurity. d-nb.info

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray ionization is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like amino acids and their esters. nih.gov In ESI-MS, this compound would typically be observed as its protonated molecule [M+H]⁺. The high sensitivity of ESI-MS makes it ideal for detecting even trace amounts of the compound. The technique can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. google.com For instance, the analysis of poly(2-ethyl-2-oxazoline) featuring a central amino moiety utilized ESI-MS to confirm the success of post-polymerization modification steps. d-nb.info

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. srce.hr This is a critical step in the identification of a new or synthesized molecule. For this compound (C₈H₁₇NO₂), the exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the theoretical calculated mass. A close match between the experimental and theoretical mass provides strong evidence for the correct elemental composition. For example, HRMS (ESI) was used to confirm the structure of various dipeptide-type compounds, such as (S)-tert-Butyl 2-(2-(3-(dimethylamino)phenoxy)acetamido)-4-methylpentanoate, by matching the calculated m/z for [M+H]⁺ with the found value.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at specific frequencies, resulting in a unique spectrum that serves as a molecular fingerprint.

The IR spectrum of this compound would be expected to exhibit the following characteristic absorption bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amino group) | 3300-3500 | Stretching (typically two bands for a primary amine) |

| C-H (Alkyl) | 2850-2960 | Stretching |

| C=O (Ester) | 1735-1750 | Stretching |

| C-N (Amino group) | 1020-1250 | Stretching |

| C-O (Ester) | 1000-1300 | Stretching |

The presence of a pair of bands in the N-H stretching region would be indicative of the primary amine. The strong absorption band in the C=O stretching region would confirm the presence of the ester functional group. The various C-H, C-N, and C-O stretching and bending vibrations would complete the fingerprint region of the spectrum, allowing for a comprehensive identification of the compound's functional makeup. For a definitive analysis, experimental data would be required.

X-ray Crystallography for Solid-State Structure Determination

As of the date of this article, a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed scientific literature. Therefore, experimentally determined crystal structure data, including unit cell dimensions, space group, and atomic coordinates, are not available.

However, related structures, such as derivatives of amino pentanoic acid ethyl esters, have been analyzed using X-ray crystallography. For instance, the crystal structure of (2R,4S)-4-amino-5-biphenyl-4-yl-2-methylpentanoic acid ethyl ester hydrochloride has been determined, revealing detailed information about its stereochemistry and intermolecular interactions in the solid state. scispace.com Studies on similar α-amino acid esters show that these molecules often form intricate networks of hydrogen bonds involving the amino and ester functional groups, which dictate their packing in the crystal lattice. rsc.org

Should a single crystal of this compound be grown and analyzed, X-ray crystallography would provide invaluable insights into its molecular geometry, including the conformation of the pentyl chain, the orientation of the ethyl ester group, and the hydrogen bonding patterns established by the amino group. This information is fundamental for structure-activity relationship studies and for understanding the compound's behavior at a molecular level.

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling of ethyl 2-amino-2-methylpentanoate reveals a landscape of possible three-dimensional arrangements, or conformations, dictated by the rotation around its single bonds. The presence of a methyl and a propyl group on the α-carbon, in addition to the amino and ethyl ester functionalities, creates significant steric constraints that limit the molecule's flexibility.

The preferred conformations of this compound would be those that minimize steric clashes between the bulky substituents. It is anticipated that the relative orientations of the ethyl ester, amino group, methyl group, and propyl group will be staggered to alleviate torsional strain. The exact dihedral angles and corresponding energy minima would require specific computational studies on this molecule.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful means to investigate the electronic structure and properties of this compound. These calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions.

DFT studies on related α,α-dialkylated α-amino acids have been performed to obtain accurate structures and spectroscopic parameters in the gas phase. diva-portal.org For this compound, DFT calculations would typically involve geometry optimization to find the lowest energy conformation. The results of such calculations would provide precise bond lengths, bond angles, and dihedral angles for the molecule.

Furthermore, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

While specific DFT data for this compound is not available in the provided search results, a hypothetical table of optimized geometric parameters is presented below to illustrate the type of data that would be generated from such a study.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Cα-C(O) | 1.53 | O=C-O(Et) | 125.0 |

| Cα-N | 1.47 | C(O)-Cα-N | 110.0 |

| Cα-C(methyl) | 1.54 | C(methyl)-Cα-C(propyl) | 112.0 |

| Cα-C(propyl) | 1.55 | ||

| N-H | 1.01 | H-N-H | 107.0 |

| C=O | 1.21 | ||

| C-O(Et) | 1.35 |

Note: The values in this table are hypothetical and for illustrative purposes only. They are based on typical bond lengths and angles for similar functional groups.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be employed to investigate its potential interactions with biological targets such as enzymes or receptors.

The general approach for molecular docking involves preparing the 3D structures of both the ligand (this compound) and the target macromolecule. The ligand's structure would be optimized to its lowest energy conformation. Docking algorithms then explore various possible binding poses of the ligand within the active site of the target, scoring each pose based on a set of energy functions that account for factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

Studies on other amino acid esters have utilized molecular docking to investigate their potential as antidiabetic agents by targeting α-amylase. While no specific molecular docking studies for this compound were identified, a hypothetical docking study against a generic enzyme active site could yield results such as binding energy and key interacting residues.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| Hypothetical Kinase | -7.5 | Tyr123, Asp184, Leu56 | N-H...O=C (Asp184) |

| Hypothetical Protease | -6.8 | Gly101, Ser150 | C=O...H-N (Gly101) |

Note: This table is for illustrative purposes and does not represent actual experimental or computational data.

Theoretical Studies of Reaction Mechanisms and Pathways

Theoretical studies can provide detailed insights into the mechanisms of chemical reactions involving this compound, including its synthesis and potential metabolic pathways. These studies often use quantum chemical methods to map out the potential energy surface of a reaction, identifying transition states and calculating activation energies.

The synthesis of α,α-disubstituted amino esters can be challenging due to steric hindrance. Theoretical studies on the synthesis of sterically hindered C(α,α)-disubstituted α-amino acids have explored various synthetic routes, including the alkylation of ethyl nitroacetate. nih.gov

One of the fundamental reactions involving this compound is its formation via esterification of 2-amino-2-methylpentanoic acid. Theoretical investigations into the esterification of amino acids can elucidate the reaction mechanism, which typically proceeds via nucleophilic acyl substitution. researchgate.net The reaction is often acid-catalyzed, and computational studies can model the role of the catalyst in lowering the activation energy barrier.

Future Research Directions and Perspectives on Ethyl 2 Amino 2 Methylpentanoate

Innovations in Stereoselective Synthesis of α,α-Disubstituted α-Amino Esters

The synthesis of α,α-disubstituted α-amino esters with precise control over their three-dimensional structure (stereochemistry) is a significant challenge due to the congested nature of the quaternary carbon center. manchester.ac.uk Recent innovations are focused on creating these complex molecules with high efficiency and selectivity.

One major area of advancement is in catalytic asymmetric synthesis , which uses small amounts of a chiral catalyst to produce large quantities of a desired enantiomer. researchgate.net Transition-metal catalysis, for instance, has been highlighted for the stereoselective synthesis of these amino acid precursors. semanticscholar.org Methods like the allylation of α-imino esters using synergistic transition-metal catalysis are proving effective. semanticscholar.org For example, a chiral Iridium (Ir) catalyst combined with a phase transfer co-catalyst can facilitate the creation of α,α-disubstituted α-amino acid precursors with high yield and enantioselectivity. semanticscholar.org

Another innovative approach involves manganese-mediated radical coupling . This method allows for the formation of quaternary carbon stereocenters under non-basic conditions and can accommodate a variety of starting materials, which is a significant advantage over traditional enolate alkylation methods. uiowa.edu Furthermore, the use of chiral phosphoric acids as catalysts has emerged as a powerful strategy for the enantioselective construction of these amino acid substructures. researchgate.net

Researchers are also exploring novel reaction pathways, such as the nucleophilic addition of Grignard reagents to iminium salts generated from amino ketene (B1206846) silyl (B83357) acetals, which allows for the ready introduction of aryl and ethynyl (B1212043) groups. acs.org Additionally, a two-bond disconnection strategy has been developed that enables the modular assembly of α,α-diaryl α-amino acids in a single step from different starting materials. nih.gov This method involves the reaction of a Kukhtin–Ramirez intermediate with an electrophilic Bi(V) arylating agent, followed by displacement with an amine. nih.gov

Table 1: Selected Innovations in Stereoselective Synthesis

| Method | Catalyst/Reagent Type | Key Feature |

|---|---|---|

| Synergistic Dual Catalysis | Chiral Iridium (Ir) catalyst and phase transfer co-catalyst | High yield and enantioselectivity for allylation of α-imino esters. semanticscholar.org |

| Manganese-Mediated Radical Coupling | Manganese carbonyl | Occurs under non-basic conditions, complementing enolate alkylation. uiowa.edu |

| Chiral Brønsted Acid Catalysis | Chiral Phosphoric Acid | Effective for enantioselective construction of α,α-disubstituted α-amino acids. researchgate.net |

| Nucleophilic Addition to Iminium Salts | Grignard Reagents | Allows for the introduction of diverse substituents like aryl and ethynyl groups. acs.org |

| Bi(V)-Mediated Arylation | Tetraarylbismuthonium reagents | Modular, one-pot synthesis of α,α-diaryl α-amino esters. nih.gov |

Expanding the Scope of Synthetic Applications in Diverse Chemical Fields

The unique structural properties of α,α-disubstituted α-amino esters make them highly valuable in several areas of chemistry. Their incorporation into peptides can improve metabolic stability and induce specific secondary structures, such as helices. researchgate.net This has significant implications for drug discovery and the design of bioactive peptides. researchgate.netresearchgate.net

A notable application is in the synthesis of complex pharmaceuticals. For example, derivatives of ethyl 2-amino-2-methylpentanoate, such as (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate, are key intermediates in the synthesis of LCZ696. lookchem.com LCZ696 is a cardiovascular drug that acts as a dual inhibitor of the angiotensin II receptor and the neprilysin receptor, used for managing hypertension and heart failure. lookchem.com These intermediates are also used in the preparation of other novel neutral endopeptidase (NEP) inhibitor prodrugs for treating cardiovascular diseases. lookchem.com

Beyond pharmaceuticals, these amino acid derivatives are used as intermediates in the total synthesis of natural products and as chiral catalysts themselves. semanticscholar.org The development of metal-free asymmetric reactions has also been spurred by the use of peptide-based organocatalysts containing these constrained amino acids. chim.it The ability to introduce diverse functional groups through methods like the Bi(V)-mediated arylation expands their utility, allowing for the creation of N-linked dipeptides, which are core motifs in several successful ACE inhibitors. nih.gov Furthermore, the introduction of heterocyclic structures into α,α-disubstituted amino acids provides a way to engineer additional functionalities into peptides, opening up new avenues in peptidomimetic chemistry. chim.it

Advanced Analytical Methodologies for Complex Mixture Analysis

The accurate analysis of amino acid esters, especially within complex biological or chemical mixtures, is crucial for both research and industrial applications. creative-proteomics.com A variety of advanced analytical techniques have been developed and refined for this purpose.

Chromatographic methods are central to the separation and analysis of amino acid derivatives. creative-proteomics.comHigh-Performance Liquid Chromatography (HPLC) is widely used, often in combination with pre-column or post-column derivatization to enhance detection by UV or fluorescence detectors. nih.govresearchgate.net A challenge with these methods is that by-products from the derivatization process can sometimes interfere with the analysis. nih.gov To address this, methods using simple derivatizing agents like urea (B33335) have been developed, which improve separation on reversed-phase columns. nih.gov

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique. creative-proteomics.com For GC analysis, amino acids are typically derivatized to make them volatile. researchgate.net For instance, they can be converted into N-TFA isopropyl esters. creative-proteomics.com

Mass Spectrometry (MS) has become an indispensable tool for amino acid analysis due to its high sensitivity and selectivity. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful as it combines the separation capabilities of LC with the detection specificity of MS. nih.gov This allows for the differentiation of analytes not only by their retention time but also by their mass-to-charge ratio (m/z). nih.gov Techniques like Multiple Reaction Monitoring (MRM) further enhance the throughput and quantitative accuracy of LC-MS analysis. nih.gov Mass spectrometry of ethyl esters of amino acids can be used for the quantitative analysis of multi-component mixtures, as they often show intense and distinct peaks with minimal interference. chimia.ch

Table 2: Comparison of Analytical Methodologies

| Technique | Principle | Common Derivatization | Advantages | Limitations |

|---|---|---|---|---|

| HPLC-UV/Fluorescence | Separation based on partitioning between mobile and stationary phases. | Pre- or post-column derivatization (e.g., with urea). nih.gov | Widely available, good for quantification. creative-proteomics.com | Derivatization can be complex and introduce interferences. nih.gov |

| GC-MS | Separation of volatile compounds followed by mass analysis. | Esterification and acylation (e.g., N-TFA isopropyl esters). creative-proteomics.com | High resolution and sensitivity. researchgate.net | Requires derivatization to ensure volatility. researchgate.net |

| LC-MS | Chromatographic separation coupled with mass-based detection. | Often not required, but can enhance ionization. | High selectivity and sensitivity, structural information. nih.gov | Higher instrument cost. creative-proteomics.com |

Computational Design and Predictive Modeling for Novel Derivatives and Reactivity

Computational chemistry is playing an increasingly important role in the study of α,α-disubstituted α-amino esters, enabling the design of new molecules and the prediction of their chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to study reaction mechanisms in detail. For example, DFT calculations have been employed to understand the formation of α-carbonyl radicals and to evaluate different pathways in radical cascade reactions that produce α-amino acid derivatives. acs.org These studies can provide insights into the energies of transition states and intermediates, helping to explain the observed selectivity of a reaction. acs.org

Predictive modeling is also used to guide the development of new catalysts and reactions. By creating computational models, researchers can screen potential catalysts and reaction conditions in silico, saving significant time and resources in the laboratory. For example, computational and regression modeling can help understand how a catalyst achieves enantioinduction by stabilizing the pathway to the desired product through a network of non-covalent interactions. harvard.edu This understanding can then be used to design more effective catalysts.

The design of peptides containing α,α-disubstituted α-amino acids also benefits from computational approaches. Modeling can predict the conformational preferences of these modified peptides, such as whether they will form a helical or an extended structure. researchgate.net This is crucial for designing peptides with specific biological activities or for creating novel folded materials (foldamers). worktribe.com As computational methods become more powerful and accurate, their role in the rational design of novel α,α-disubstituted α-amino ester derivatives and in predicting their reactivity will continue to grow.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-2-methylpentanoate, and what purification methods ensure high yield and purity?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-amino-2-methylpentanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Purification often employs recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) to remove unreacted starting materials and byproducts. Monitoring reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the ethyl ester moiety (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂) and the quaternary amino-methyl group (δ ~1.4–1.6 ppm).

- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~3350 cm⁻¹ (N-H stretch).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 159.23 (C₈H₁₇NO₂⁺) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Essential protocols include:

- Use of PPE (gloves, lab coat, goggles) to prevent skin/eye contact.

- Conducting reactions in a fume hood due to potential volatile byproducts.

- Segregating chemical waste in labeled containers for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How does steric hindrance from the methyl and ethyl groups influence reactivity in nucleophilic substitution reactions?

The branched structure introduces steric hindrance, slowing SN2 mechanisms. Kinetic studies comparing reaction rates with linear analogs (e.g., ethyl glycinate) under identical conditions (e.g., NaOH/EtOH) reveal reduced nucleophilic attack efficiency. Computational modeling (DFT calculations) can map transition-state energy barriers caused by steric clashes .

Q. What strategies resolve contradictions in reported LogP values for this compound?

Discrepancies often arise from measurement methods (shake-flask vs. HPLC). To harmonize

Q. How can enantiomerically pure forms of this compound be synthesized, and what challenges arise?

Asymmetric synthesis via chiral catalysts (e.g., L-proline derivatives) or enzymatic resolution (lipases) is required. Challenges include:

- Low enantiomeric excess (ee) due to racemization at the α-amino position.

- Optimization of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

Stability studies using HPLC or UV-Vis spectroscopy show:

- Acidic conditions (pH <3) : Ester hydrolysis to 2-amino-2-methylpentanoic acid.

- Alkaline conditions (pH >10) : Degradation via β-elimination.

- Optimal storage : Anhydrous solvents at -20°C to prevent hydrolysis .

Q. What experimental designs assess the compound’s interaction with enzymes in biochemical pathways?

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., aminotransferases) using spectrophotometric methods.

- Isotopic labeling : Track metabolic fate with ¹⁴C-labeled ethyl groups in cell cultures .

Q. How does amino group modification (e.g., acylation or alkylation) alter bioactivity?

Structure-activity relationship (SAR) studies:

- Acylation : Enhances lipophilicity, potentially improving membrane permeability.

- Alkylation : May reduce hydrogen-bonding capacity, affecting target binding. Bioassays (e.g., antimicrobial disk diffusion) and molecular docking (AutoDock Vina) correlate structural changes with activity .

Q. What causes variability in substitution reaction yields when using different bases?

Contradictory yields stem from:

- Base strength : Strong bases (e.g., NaH) may deprotonate the amino group, leading to side reactions.

- Solvent polarity : Polar aprotic solvents (DMF) favor SN2 pathways, while nonpolar solvents (toluene) may slow kinetics.

Optimization involves screening bases (e.g., K₂CO₃ vs. Et₃N) and solvents under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.